molecular formula C18H28N2 B5183516 N-cyclopentyl-1-(2-phenylethyl)-4-piperidinamine

N-cyclopentyl-1-(2-phenylethyl)-4-piperidinamine

Cat. No. B5183516
M. Wt: 272.4 g/mol
InChI Key: VHEQNDBPXMRBBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclopentyl-1-(2-phenylethyl)-4-piperidinamine involves several methods, including cyclodesulfurization, alkylation, reductive amination, and oxirane ring-opening reactions. For example, in the synthesis of related N-heterocyclic 4-piperidinamines, cyclodesulfurization of thioureas with mercury(II) oxide was used, followed by monoalkylation and deprotection processes (Janssens et al., 1985).

Molecular Structure Analysis

The molecular structure of similar piperidine derivatives has been characterized using methods like X-ray diffraction, NMR, and IR spectroscopy. These techniques help in understanding the stereostructure and molecular conformation, which are crucial for their biological activities (Yang et al., 2009).

Chemical Reactions and Properties

N-cyclopentyl-1-(2-phenylethyl)-4-piperidinamine and its analogs participate in various chemical reactions, including 1,3-dipolar cycloadditions and nitration, which are instrumental in modifying their chemical properties for specific applications (Warren & Knaus, 1987).

Physical Properties Analysis

The physical properties of these compounds, such as their crystalline structure and conformation, are determined using techniques like single-crystal X-ray diffraction. For instance, the crystal structure and intermolecular interactions of similar compounds have been studied to understand their stability and packing in the crystal lattice (Anand et al., 2021).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and interaction with other molecules are crucial for understanding the potential applications of these compounds. The synthesis and characterization of analogs, along with their interactions with other chemicals, provide insights into their chemical behavior and potential therapeutic uses (Hartmann et al., 1992).

properties

IUPAC Name

N-cyclopentyl-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-2-6-16(7-3-1)10-13-20-14-11-18(12-15-20)19-17-8-4-5-9-17/h1-3,6-7,17-19H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEQNDBPXMRBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(2-phenylethyl)piperidin-4-amine

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